molecular formula C14H18N6O B2460888 N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097928-36-2

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2460888
CAS No.: 2097928-36-2
M. Wt: 286.339
InChI Key: DFLWNWNYNHJTDR-UHFFFAOYSA-N
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Description

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 1,3,5-trimethyl-1H-pyrazole, which is then subjected to acylation to introduce the carbonyl group. The azetidine ring is formed through cyclization reactions involving suitable precursors. Finally, the pyrimidine ring is introduced via condensation reactions with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and reduce environmental impact . Catalysts like H3[PW12O40]/SiO2 are often used to facilitate these reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine for pyrazole formation, acyl chlorides for acylation, and various catalysts to facilitate cyclization and condensation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways . The azetidine ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and development .

Properties

IUPAC Name

[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-9-13(10(2)19(3)18-9)14(21)20-6-11(7-20)17-12-4-5-15-8-16-12/h4-5,8,11H,6-7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLWNWNYNHJTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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